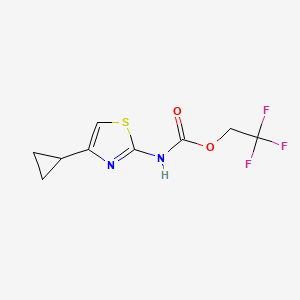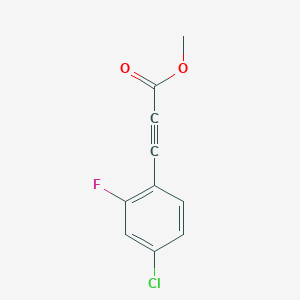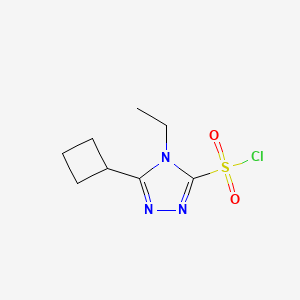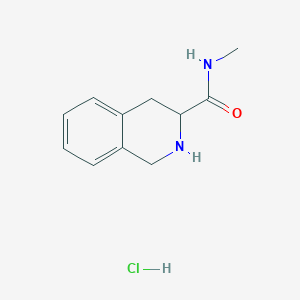![molecular formula C14H17NO4S B13193306 3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid](/img/structure/B13193306.png)
3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid is an organic compound with the molecular formula C14H17NO4S It is a derivative of thiolane, a sulfur-containing heterocycle, and features a benzyloxycarbonyl-protected amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid typically involves multiple steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced to protect the amino group. This is usually achieved through a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis, typically using palladium on carbon as a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Palladium on carbon (Pd/C) is used for hydrogenolysis of the benzyloxycarbonyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Deprotected amino derivatives.
Wissenschaftliche Forschungsanwendungen
3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industry: It may be used in the production of specialty chemicals and materials, particularly those requiring sulfur-containing heterocycles.
Wirkmechanismus
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes that have active sites capable of binding sulfur-containing molecules.
Pathways Involved: It may inhibit or modify the activity of enzymes involved in sulfur metabolism or other biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-{[(Benzyloxy)carbonyl]amino}propanoic acid: Similar in structure but lacks the thiolane ring.
Benzyl 3-{[(benzyloxy)carbonyl]amino}phenyl carbonate: Contains a phenyl group instead of a thiolane ring.
Uniqueness
3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid is unique due to the presence of the thiolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring sulfur-containing heterocycles.
Eigenschaften
Molekularformel |
C14H17NO4S |
|---|---|
Molekulargewicht |
295.36 g/mol |
IUPAC-Name |
2-methyl-3-(phenylmethoxycarbonylamino)thiolane-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO4S/c1-10-14(12(16)17,7-8-20-10)15-13(18)19-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
MRCZOSQIMSAGLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCS1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B13193244.png)



![1-[(1H-Imidazol-4-yl)methyl]piperazine](/img/structure/B13193268.png)
![4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile](/img/structure/B13193275.png)


amine](/img/structure/B13193289.png)
![Methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13193296.png)


